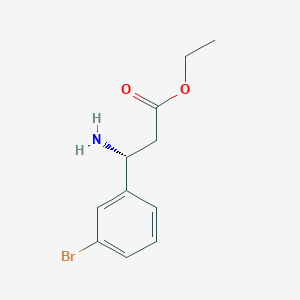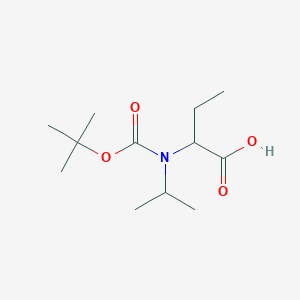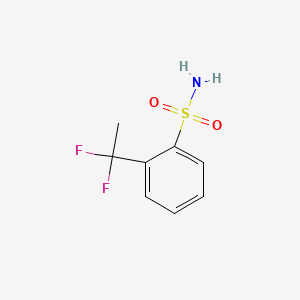![molecular formula C11H18O2S B15307339 1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[({4-Methyl-2-oxabicyclo[222]octan-1-yl}methyl)sulfanyl]ethan-1-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one typically involves multiple steps. One common approach is the reaction of {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol with ethanethiol under specific conditions to introduce the sulfanyl group . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol or thiol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Applications De Recherche Scientifique
1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
The mechanism of action of 1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially affecting enzymatic activity or other biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol
- {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
- 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Uniqueness
1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one is unique due to its specific combination of a bicyclic structure with a sulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H18O2S |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
S-[(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methyl] ethanethioate |
InChI |
InChI=1S/C11H18O2S/c1-9(12)14-8-11-5-3-10(2,4-6-11)7-13-11/h3-8H2,1-2H3 |
Clé InChI |
BSNFJSMUGPBETK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC12CCC(CC1)(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)


![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)







